![molecular formula C10H14N2O4S B2773222 Methyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate CAS No. 403836-49-7](/img/structure/B2773222.png)
Methyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate
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Overview
Description
The compound seems to be a derivative of 5-methylisoxazole, which is a type of isoxazole . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of compounds containing 5-methylisoxazole can be quite complex and can vary depending on the side-chain substituents . For instance, N1, N3-bis(5-methylisoxazol-3-yl)malonamide has three distinct forms: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactions involving 5-methylisoxazole derivatives can be quite diverse . For instance, a one-pot three-component condensation reaction of 3-amino-5-methylisoxazole, aryl aldehyde, and 2-naphthol can afford the corresponding 3-amino isoxazolmethylnaphthols .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methylisoxazole derivatives can vary greatly depending on their structure . For instance, 3-Amino-5-methylisoxazole has a molecular weight of 98.10 and a melting point of 59-61 °C (lit.) .Scientific Research Applications
- Sulfonamide Synthesis : Methyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate serves as an intermediate in the synthesis of sulfonamides, which are essential in treating bacterial infections .
- Isoxazole Derivatives : The compound’s isoxazole ring provides a versatile scaffold for designing new molecules. Researchers investigate its reactivity in heterocyclization reactions with aldehydes, pyruvic acid, and derivatives .
- Quantum Chemical Studies : The amino group in 3-amino-5-methylisoxazole-4-carboxylic acid methyl ester plays a crucial role. Detailed natural bond orbital (NBO) analyses provide insights into donor-acceptor interactions and bonding nature .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Computational Chemistry
Future Directions
properties
IUPAC Name |
methyl 3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-5-8(12-16-7)11-9(13)6-17-4-3-10(14)15-2/h5H,3-4,6H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEJHGTZCBOVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate |
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